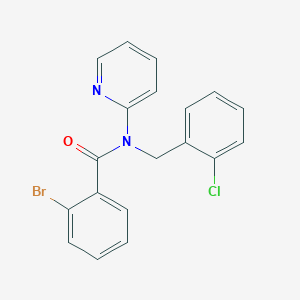![molecular formula C18H19ClN2O3S2 B11326522 4-[(4-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11326522.png)
4-[(4-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl group, and a cyclopenta[d]pyrimidine core
Preparation Methods
The synthesis of 3-(4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Scientific Research Applications
3-(4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds include those with a cyclopenta[d]pyrimidine core and various substituents. Some examples are:
- 4-({[3-(4-CHLOROPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)BENZONITRILE
- 2-({[3-(4-CHLOROPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C18H19ClN2O3S2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-1-(1,1-dioxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C18H19ClN2O3S2/c19-13-6-4-12(5-7-13)10-25-17-15-2-1-3-16(15)21(18(22)20-17)14-8-9-26(23,24)11-14/h4-7,14H,1-3,8-11H2 |
InChI Key |
UTTHLWHHZMGRGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11326439.png)

![Propyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11326443.png)

![N-[2-(dimethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326447.png)
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11326448.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326449.png)
![1-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11326459.png)
![dimethyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11326463.png)
![2-[(2,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11326474.png)
![4-(butylsulfanyl)-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11326475.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide](/img/structure/B11326476.png)
![2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11326503.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11326506.png)
